Triclosan
Overview
Description
Triclosan is a synthetic, broad-spectrum antimicrobial agent that has been widely used in various consumer products, including toothpaste, soaps, detergents, and surgical cleaning treatments. It was first developed in 1966 and has since been incorporated into numerous products due to its antibacterial and antifungal properties .
Mechanism of Action
Target of Action
Triclosan (TCS) is a broad-spectrum antimicrobial agent that primarily targets the enoyl-acyl carrier protein reductase enzyme (ENR) . This enzyme plays a crucial role in bacterial fatty acid synthesis, which is essential for the growth and survival of bacteria .
Mode of Action
This compound exerts its antimicrobial effects by binding to the ENR enzyme, thereby inhibiting fatty acid synthesis . At lower concentrations, this compound appears bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them outright . At higher concentrations, this compound can disrupt bacterial cellular functions, making it effective against a wide range of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway in bacteria . By inhibiting the ENR enzyme, this compound disrupts this pathway, leading to a halt in bacterial growth and proliferation .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth due to the disruption of fatty acid synthesis . This makes this compound effective as an antimicrobial agent in a variety of products, including soaps, toothpastes, and detergents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the type of solvent and detergent availability seem to influence this compound activity . Moreover, this compound residues can reach surface water and even groundwater due to incomplete removal during wastewater treatment . This compound has the potential to accumulate in sediment and aquatic organisms, raising concerns about its potential toxicity
Biochemical Analysis
Biochemical Properties
TCS interacts with various enzymes and proteins. For instance, it has been found to bind strongly with the acetylcholinesterase enzyme . This interaction can lead to significant biochemical alterations in organisms exposed to TCS .
Cellular Effects
TCS influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It can cause oxidative injury and influence physiological lifespan and longevity .
Molecular Mechanism
At the molecular level, TCS exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit the activity of the acetylcholinesterase enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TCS change over time. It has been observed that long-term exposure to sublethal concentrations of TCS can lead to severe physiological and histopathological alterations in organisms .
Dosage Effects in Animal Models
The effects of TCS vary with different dosages in animal models. For instance, in a study on fish, Cyprinus carpio, it was found that the severity of histopathological alterations increased with both the concentration and the duration of exposure to TCS .
Metabolic Pathways
TCS is involved in various metabolic pathways. It interacts with enzymes such as acid phosphatase and alkaline phosphatase, leading to significant changes in their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triclosan is synthesized through a multi-step process that involves the chlorination of phenol derivatives. The primary synthetic route includes the reaction of 2,4-dichlorophenol with sodium hydroxide to form the sodium salt, which is then reacted with 2,4-dichlorophenyl ether under controlled conditions to produce this compound . The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Triclosan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated derivatives and other by-products.
Reduction: Reduction reactions can convert this compound into less chlorinated phenols.
Substitution: Electrophilic substitution reactions, particularly in the presence of free chlorine, can produce a variety of chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Red
Properties
IUPAC Name |
5-chloro-2-(2,4-dichlorophenoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFQLINVKFYRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032498 | |
Record name | Triclosan | |
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Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white crystalline powder; [HSDB] | |
Record name | Triclosan | |
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Boiling Point |
280 to 290 °C (decomposes) | |
Record name | Triclosan | |
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Record name | Triclosan | |
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Solubility |
In water, 10 mg/L at 20 °C, Slightly soluble in water, Readily soluble in alkaline solutions and many organic solvents; soluble in methanol, alcohol, acetone, Readily soluble in organic solvents | |
Record name | Triclosan | |
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Vapor Pressure |
0.0000046 [mmHg] | |
Record name | Triclosan | |
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Mechanism of Action |
Triclosan is a biocidal compound with multiple targets in the cytoplasm and membrane. At lower concentrations, however, triclosan appears bacteriostatic and is seen to target bacteria mainly by inhibiting fatty acid synthesis. Triclosan binds to enoyl-acyl carrier protein reductase enzyme (ENR). This complex has increased affinity for NAD+ and forms a ternary complex. This complex is unable to participate in fatty acid synthesis, weakening the cell membrane and causing cell death. Humans do not have an ENR enzyme, and thus are not affected., Triclosan (TCS) exposure has widely adverse biological effects such as influencing biological reproduction and endocrine disorders. While some studies have addressed TCS-induced expression changes of miRNAs and their related down-stream target genes, no data are available concerning how TCS impairs miRNA expression leading us to study up-stream regulating mechanisms. Four miRNAs (miR-125b, miR-205, miR-142a and miR-203a) showed differential expression between TCS-exposure treatments and the control group; their functions mainly involved fatty acid synthesis and metabolism. TCS exposure led to the up-regulation of mature miR-125b that was concomitant with consistent changes in pri-mir-125b-1 and pri-mir-125b-3 among its 3 pri-mir-125bs. Up-regulation of miR-125b originated from direct shear processes involving the two up-regulated precursors, but not pri-mir-125b2. Increased expression of pri-mir-125b-1 and pri-mir-125b-3 resulted from nfe2l2- and c/ebpa-integration with positive control elements of promoters for the two precursors. The overexpression of transcriptional factors, nfe2l2 and c/ebpa, initiated the promoter activity for the miR-125b precursor. CpG islands and Nfe2l2 were involved in constitutive expression of mir-125b-1 and mir-125b-3. The activities of two promoter regions, -487 to -1bp for pri-mir-125b1 and -1327 to +14bp for pri-mir-125b-3 having binding sites for NFE2 and Nfe2l2/MAF:NFE2, were higher than other regions, further demonstrating that the transcriptional factor Nfe2l2 was involved in the regulation of pri-mir-125b1 and pri-mir-125b-3. TCS's estrogen activity resulted from its effects on GPER, a novel membrane receptor, rather than the classical ERa and ERbeta. These results explain, to some extent, the up-stream mechanism for miR-125b up-regulation, and also provide a guidance to future mechanistic study on TCS-exposure. | |
Record name | Triclosan | |
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Record name | Triclosan | |
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Color/Form |
White to off-white crystalline powder | |
CAS No. |
3380-34-5 | |
Record name | Triclosan | |
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Record name | Triclosan | |
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Record name | Phenol, 5-chloro-2-(2,4-dichlorophenoxy)- | |
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Record name | Triclosan | |
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Record name | Triclosan | |
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Record name | TRICLOSAN | |
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Record name | Triclosan | |
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Record name | Triclosan | |
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Melting Point |
55-57 °C, 54-57.3 °C | |
Record name | Triclosan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08604 | |
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Record name | Triclosan | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7194 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Triclosan?
A1: this compound primarily targets the enoyl-acyl carrier protein reductase (ENR), specifically the FabI enzyme, which is essential for bacterial fatty acid synthesis. [, ] This inhibition disrupts bacterial cell membrane synthesis and repair, ultimately leading to bacterial death at higher concentrations. [, ]
Q2: Does this compound exhibit a concentration-dependent effect on bacteria?
A2: Yes, this compound demonstrates both bacteriostatic and bactericidal effects depending on its concentration. At low concentrations, it inhibits bacterial reproduction, while at higher levels, it kills bacteria. []
Q3: How does this compound affect nitrifying bacteria in wastewater treatment?
A3: Studies show that this compound significantly inhibits nitrification in activated sludge, even at low concentrations (as little as 1 mg/L causing ~20% inhibition). [] Both ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB) are negatively impacted, affecting the overall nitrogen removal process in wastewater treatment plants. [, ]
Q4: How does this compound affect mammalian cells?
A4: Research suggests that this compound can disrupt keratinocyte function and skin integrity in reconstructed human epidermis models. [] Additionally, it has been shown to inhibit 11β-HSD2 expression in human placental syncytiotrophoblasts, potentially impacting fetal development. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C12H7Cl3O2 and a molecular weight of 289.54 g/mol.
Q6: How does this compound behave when incorporated into polymers?
A6: While this compound is incorporated into polymers for persistent antibacterial action, studies show that its effectiveness is limited. [] The this compound on the polymer surface dissolves into surrounding liquids, while the remaining this compound within the polymer does not contribute to its antibacterial activity. []
Q7: Does this compound have any known catalytic applications?
A7: Based on the provided research, this compound is primarily recognized for its antimicrobial properties and does not have reported catalytic applications.
Q8: Have any computational methods been used to study this compound?
A8: Yes, a thermal shift assay has been developed to assess this compound binding to the ENR active site. [] This method utilizes readily available substrates and offers a simpler alternative to traditional enzyme activity assays. []
Q9: Are there any regulations regarding this compound use?
A11: In 2016, the US Food and Drug Administration (FDA) restricted this compound use in consumer antiseptic washes due to concerns regarding its efficacy and potential impact on bacterial resistance. []
Q10: What is the pharmacokinetic profile of this compound in humans?
A12: this compound is readily absorbed following oral ingestion, reaching peak plasma concentration within 1-3 hours, and exhibiting a terminal plasma half-life of 21 hours. [] It is primarily excreted in urine, with significant interindividual variation in excretion rates. []
Q11: How does occupational exposure to this compound affect healthcare workers?
A13: Studies show that healthcare workers using this compound-containing soaps experience a substantial increase in their urinary this compound levels compared to those who do not use these products. [] This highlights occupational exposure as a significant source of this compound burden. []
Q12: What types of studies have been conducted to assess this compound's efficacy?
A14: In vitro studies utilizing bacterial cultures have been employed to determine this compound's minimum inhibitory concentrations (MICs) against various bacterial species. [, ] Additionally, animal models, such as rats and mice, have been used to investigate this compound's effects on various physiological systems, including the liver, thyroid, and reproductive organs. [, , , ]
Q13: What are the mechanisms of this compound resistance in bacteria?
A15: Bacteria can develop resistance to this compound through mechanisms such as: * Overexpression of FabI: Increased production of the target enzyme reduces this compound's inhibitory effect. [] * Mutations in FabI: Specific mutations in the FabI enzyme, such as the F204C alteration, can hinder this compound binding and decrease its efficacy. [] * Biofilm Formation: Bacteria residing within biofilms exhibit increased tolerance to this compound due to reduced penetration of the antimicrobial agent through the extracellular matrix. []
Q14: Does this compound resistance contribute to antibiotic resistance?
A16: While not directly proven to cause antibiotic resistance, concerns exist that this compound exposure might contribute to the selection and propagation of bacteria with reduced susceptibility to various antimicrobial agents, including antibiotics. This concern arises from the ability of bacteria to adapt and develop resistance mechanisms when exposed to antimicrobial compounds. [, , ]
Q15: What are the potential toxicological effects of this compound exposure?
A17: Research indicates that this compound might have several toxicological effects, including: * Endocrine Disruption: this compound is considered a potential endocrine disruptor, interfering with hormonal signaling pathways. [] Studies in rats show that maternal exposure to this compound can disrupt thyroid homeostasis and negatively impact offspring development, particularly in females. [] * Developmental Toxicity: Exposure to this compound during critical developmental windows has been linked to adverse effects on offspring growth, behavior, and reproductive development in animal models. [] * Allergic Reactions: this compound exposure has been associated with an increased risk of allergic diseases, potentially due to its effects on the immune system. [, ]
Q16: Are there any specific drug delivery systems being explored for this compound?
A18: Although not extensively discussed in the provided research, one study investigated the use of polymeric nanospheres to enhance this compound retention in the skin. [] This approach aims to achieve a controlled release of this compound for localized treatment. []
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